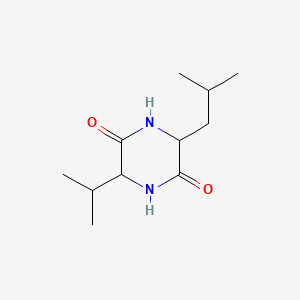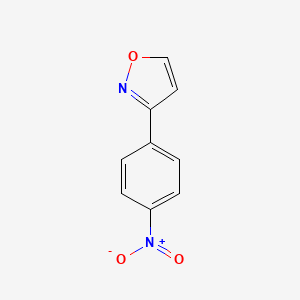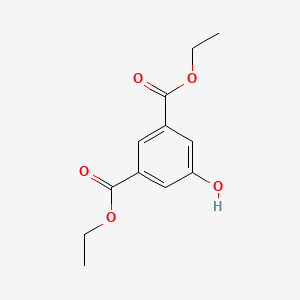
3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione
Overview
Description
The compound “3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione” is a derivative of piperazine, which is a common scaffold in medicinal chemistry . Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The exact synthetic route for this specific compound would depend on the starting materials and the desired configuration.Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. These could include reactions with electrophiles and nucleophiles, redox reactions, and various types of rearrangements .Scientific Research Applications
Medicine: Anticancer Properties
Cyclo(Leu-Val) and related cyclic peptides have been investigated for their potential anticancer properties. For instance, cyclic peptides containing the sequence cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) have shown cytotoxic and cytostatic effects in melanoma cells .
Medicine: Antidiabetic Activity
Cyclodipeptides, including Cyclo(Leu-Val), have been isolated from microbial cultures and evaluated for antidiabetic properties. These compounds have shown promising results in both in vitro and in vivo studies .
Agriculture: Biocontrol Applications
Isomers of cyclo(Leu-Pro), which are structurally related to Cyclo(Leu-Val), have been identified as potential biocontrol agents in agriculture. They have been tested for their effects on germination, appressorium formation, and nematocidal activity .
Stereochemical Characterization
Cyclo(Leu-Val) has been used in microscale stereochemical characterization studies due to its presence in many microbial cultures. The ability to measure electronic circular dichroism (ECD) at low concentrations enables detailed analysis of such cyclic dipeptides .
properties
IUPAC Name |
3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUGDHEEGKEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971682 | |
| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione | |
CAS RN |
5625-50-3 | |
| Record name | 3-(1-Methylethyl)-6-(2-methylpropyl)-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of Cyclo(Leu-Val)?
A1: Cyclo(Leu-Val) has been isolated from various sources, including the fermentation broth of marine microbes like Streptomyces sp. and Bacillus subtilis , the roots of plants like Panax notoginseng , and even human placenta . This suggests a potentially diverse range of biological roles and applications.
Q2: What is the structural characterization of Cyclo(Leu-Val)?
A2: Cyclo(Leu-Val) is a cyclic dipeptide composed of Leucine and Valine amino acid residues. While its exact spectroscopic data may vary slightly between studies, it can be characterized as follows:
Q3: What analytical techniques are typically employed to identify and quantify Cyclo(Leu-Val)?
A3: Various techniques are used to characterize and quantify Cyclo(Leu-Val), including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR are commonly used.
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. Electrospray ionization (ESI) is a common ionization method used with MS for analyzing cyclic dipeptides.
- Chromatographic Techniques: Used for separation and purification, often in conjunction with spectroscopic methods for identification and quantification. Examples include High-Performance Liquid Chromatography (HPLC) and various column chromatography methods (silica gel, Sephadex LH-20).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1605527.png)



![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)





